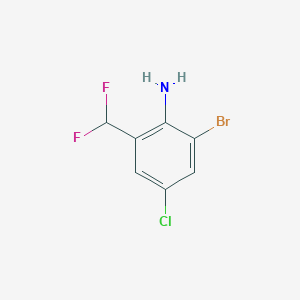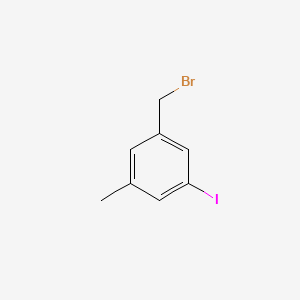
Ethyl 4-chloro-5-fluoronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-5-fluoronicotinate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, making it a halogenated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-5-fluoronicotinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-5-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution: Formation of various substituted nicotinates.
Oxidation: Formation of nicotinic acid derivatives.
Reduction: Formation of reduced nicotinate derivatives.
Hydrolysis: Formation of 4-chloro-5-fluoronicotinic acid.
Applications De Recherche Scientifique
Ethyl 4-chloro-5-fluoronicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-5-fluoronicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms (chlorine and fluorine) can enhance its binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-amino-6-chloro-5-fluoronicotinate: Similar structure but with an amino group instead of a hydrogen atom.
Ethyl 2-chloro-5-fluoronicotinate: Similar structure but with the chlorine atom at a different position.
Ethyl 4-chloro-5-bromonicotinate: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
Ethyl 4-chloro-5-fluoronicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClFNO2 |
|---|---|
Poids moléculaire |
203.60 g/mol |
Nom IUPAC |
ethyl 4-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)5-3-11-4-6(10)7(5)9/h3-4H,2H2,1H3 |
Clé InChI |
URQGPVFLBZWNQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


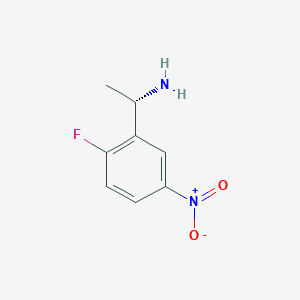

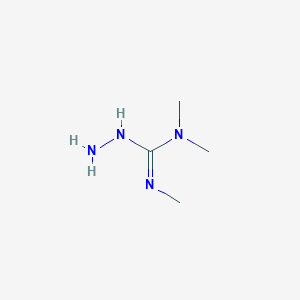
![N-methylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B12950436.png)
![1h-Pyrrolo[3,2-b]pyridine-5-acetonitrile](/img/structure/B12950442.png)
![7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
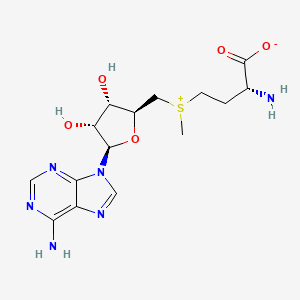

![Ethyl 1,2,4,5-tetrahydropyrrolo[3,2,1-hi]indole-2-carboxylate](/img/structure/B12950458.png)

